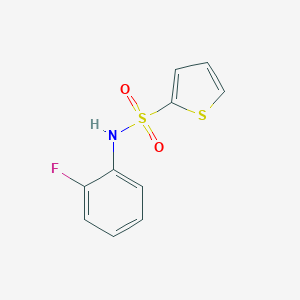![molecular formula C27H25ClN4O5S B299293 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299293.png)
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as CQ11, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CQ11 involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent cell death. CQ11 has also been found to induce cell cycle arrest at the G2/M phase, which further contributes to its anti-cancer activity. Additionally, CQ11 has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CQ11 has been found to exhibit excellent pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In vivo studies have reported that CQ11 is well-tolerated and does not cause any significant toxicity or adverse effects. CQ11 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CQ11 has several advantages for lab experiments, including its easy synthesis, good solubility, and high purity. However, one of the limitations of CQ11 is its low selectivity towards topoisomerase II, which may lead to off-target effects. Therefore, further studies are required to optimize the selectivity of CQ11 towards its target enzyme.
Future Directions
Several future directions can be explored for the development of CQ11 as a potential therapeutic agent. One of the directions is to optimize the selectivity of CQ11 towards topoisomerase II to reduce off-target effects. Another direction is to investigate the potential of CQ11 as a combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory activity of CQ11 can be further explored for the development of anti-inflammatory drugs.
Synthesis Methods
CQ11 can be synthesized by reacting 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with N-(2-ethoxyphenyl)benzenesulfonamide in the presence of acetic acid to yield CQ11. The synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Scientific Research Applications
CQ11 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of CQ11 against different cancer cell lines, including breast, lung, and prostate cancer cells. CQ11 has been found to induce cell death by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
properties
Molecular Formula |
C27H25ClN4O5S |
|---|---|
Molecular Weight |
553 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25ClN4O5S/c1-3-37-25-12-8-7-11-24(25)32(38(34,35)22-9-5-4-6-10-22)18-26(33)31-29-17-20-15-19-13-14-21(36-2)16-23(19)30-27(20)28/h4-17H,3,18H2,1-2H3,(H,31,33)/b29-17+ |
InChI Key |
DMMZHGRUUUZMNZ-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)
